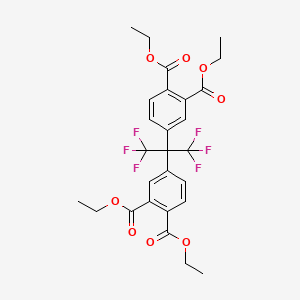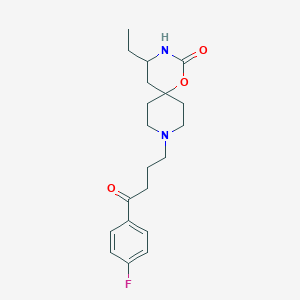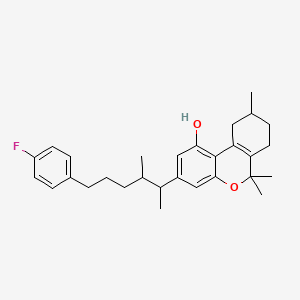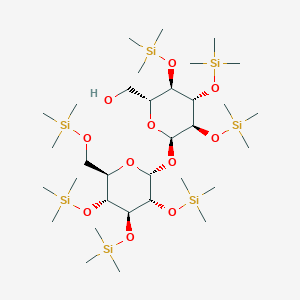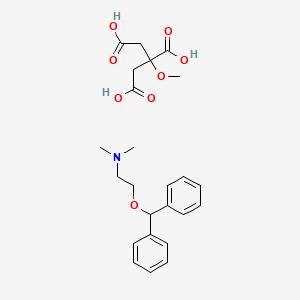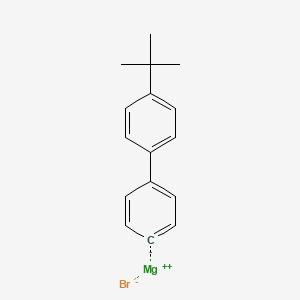
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is a complex organomagnesium compound. It is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a cyclopentyloxy group and a methoxybenzene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide typically involves the reaction of magnesium turnings with 1-cyclopentyloxy-2-methoxybenzene-5-bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium surface. The mixture is then refluxed until the magnesium is completely consumed .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents include carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products
The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds, depending on the specific reactants used.
科学的研究の応用
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
作用機序
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial for its role in forming carbon-carbon bonds in organic synthesis .
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Methylmagnesium Bromide: A smaller Grignard reagent used for similar purposes.
Uniqueness
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is unique due to its bulky cyclopentyloxy and methoxybenzene groups, which can provide steric hindrance and influence the selectivity of reactions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of chemical research and industrial applications.
特性
分子式 |
C12H15BrMgO2 |
|---|---|
分子量 |
295.46 g/mol |
IUPAC名 |
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
SACXYCSJWDRNPB-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


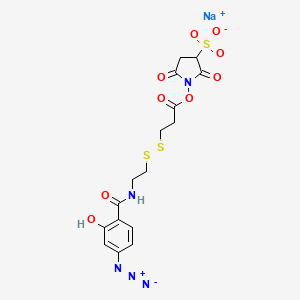

![N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide](/img/structure/B13415204.png)
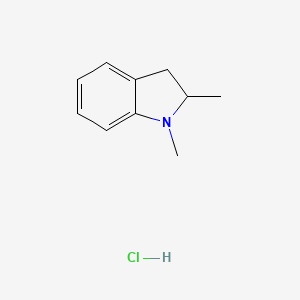
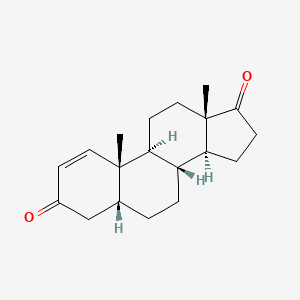
![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

